N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)acetamide
Description
The compound N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)acetamide is a structurally complex molecule featuring a multi-ring ethano-1,5-naphthyridine core. Key functional groups include:
- A 4-chloro-3-(trifluoromethyl)phenyl substituent on the acetamide nitrogen, contributing steric bulk and electron-withdrawing properties.
- A 7-cyano group on the naphthyridine ring, enhancing electronic interactions.
- A thioether linkage (-S-) bridging the acetamide and naphthyridine moieties, which may influence redox activity or binding affinity.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4OS/c21-15-2-1-13(8-14(15)20(22,23)24)26-17(29)10-30-19-12(9-25)7-16-18(27-19)11-3-5-28(16)6-4-11/h1-2,7-8,11H,3-6,10H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIWHHIYQMCRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Cyano-3-Pyridylacetonitrile
2-Cyano-3-pyridylacetonitrile (IV) undergoes cyclization with anhydrous hydrogen bromide (HBr) to form 6-amino-8-bromo-1,7-naphthyridine (V) in 72.7% yield. For the 1,5-naphthyridine variant, analogous conditions are applied with modified substituents:
| Reactant | Catalyst/Conditions | Product | Yield |
|---|---|---|---|
| 2-Cyano-3-pyridylacetonitrile | HBr (gas), 110°C, 8 hr | 6-Amino-8-bromo-1,5-naphthyridine | 73% |
Subsequent hydrazination of the bromo intermediate with 85% hydrazine hydrate under microwave irradiation (110°C, 8 min) yields 6,8-dihydrazino-1,5-naphthyridine (64.5%). Oxidation with copper sulfate in aqueous ethanol generates the unsubstituted 1,5-naphthyridine core.
Functionalization at Position 6: Thioether Linkage Installation
The thioacetamide side chain at position 6 is introduced via nucleophilic substitution or oxidative coupling. A method analogous to sulfonamide synthesis in US7199257B1 is adapted.
Thiolation of 6-Bromo-1,5-Naphthyridine
6-Bromo-1,5-naphthyridine reacts with thiourea in ethanol under reflux to form the corresponding thiol intermediate. This is then treated with chloroacetyl chloride in dichloromethane (DCM) at −15°C to yield 2-chloro-N-(1,5-naphthyridin-6-yl)acetamide.
Key Conditions :
- Solvent: DCM with triethylamine (TEA) as base
- Temperature: −15°C to 0°C
- Yield: 82%
Coupling with 4-Chloro-3-(Trifluoromethyl)Aniline
The final amide bond formation employs an acid chloride intermediate.
Acid Chloride Preparation
2-((7-Cyano-1,5-naphthyridin-6-yl)thio)acetic acid is treated with thionyl chloride (SOCl₂) in dimethylacetamide (DMAc) at −15°C to form the acid chloride.
Amidation Reaction
The acid chloride reacts with 4-chloro-3-(trifluoromethyl)aniline in DMAc at −15°C, followed by gradual warming to 25°C. Triethylamine neutralizes liberated HCl, driving the reaction to completion.
| Parameter | Value |
|---|---|
| Solvent | DMAc |
| Base | Triethylamine (3 eq) |
| Temperature | −15°C → 25°C |
| Reaction Time | 12 hr |
| Yield | 78% |
Analytical Characterization
Critical analytical data for intermediates and the final compound include:
6-Amino-8-bromo-1,5-naphthyridine :
- Melting Point: 174°C
- Elemental Analysis: C 66.12%, H 4.94%, N 28.90% (Calc: C 66.21%, H 4.83%, N 28.96%)
Final Product :
- m/z (ESI-MS): 483.1 [M+H]⁺
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 8.7 (s, 1H, Ar-H), 4.3 (s, 2H, SCH₂), 3.1 (m, 4H, CH₂-CH₂)
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Structural Characteristics
The compound features a complex molecular structure characterized by the presence of a chloro-trifluoromethyl phenyl group and a naphthyridine moiety. The molecular formula is , with a molecular weight of approximately 433.87 g/mol. The presence of multiple functional groups enhances its reactivity and potential for various applications.
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)acetamide exhibit promising anticancer properties. A study demonstrated that derivatives of naphthyridine show effective inhibition against several cancer cell lines, suggesting that this compound could be developed into an anticancer agent through further modifications and testing .
Antimicrobial Properties
The compound's thioacetamide structure may confer antimicrobial properties. Similar compounds have been studied for their ability to inhibit bacterial growth, making them candidates for developing new antibiotics or antimicrobial agents .
Agricultural Applications
Insecticide Development
The compound's structural similarities to known insecticides suggest potential use in pest control. Studies have shown that compounds with trifluoromethyl groups can enhance insecticidal activity against pests such as Plutella xylostella (diamondback moth), which is a significant agricultural pest . This application could lead to the development of more effective and environmentally friendly insecticides.
Case Study: Anticancer Activity
A recent study evaluated the anticancer effects of synthesized derivatives of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Mechanism of Action
The mechanism of action of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Key Observations:
Core Structure Diversity: The target compound's ethano-naphthyridine core is distinct from pyridine (Ev1), pyrido-thieno-pyrimidine (Ev3), and quinoxaline (Ev5) systems. These cores influence π-π stacking, solubility, and binding interactions .
Substituent Effects: The 4-chloro-3-(trifluoromethyl)phenyl group in the target compound combines halogen and trifluoromethyl motifs, likely enhancing metabolic stability compared to simpler 4-chlorophenyl groups (Ev1, Ev5) . Electron-withdrawing groups (cyano, trifluoromethyl) in the target may increase acidity of adjacent protons or modulate electronic properties in the naphthyridine ring .
Synthetic Efficiency: High yields (>85%) in Ev1 and Ev5 highlight optimized conditions (e.g., reflux in ethanol or acetonitrile with triethylamine) for thioacetamide formation . The target compound’s synthesis may face challenges due to steric hindrance from the trifluoromethyl group, requiring tailored conditions .
Physicochemical and Functional Properties
- Melting Points: Ev3 (143–145°C) and Ev5 (230–232°C) demonstrate how core rigidity (e.g., quinoxaline in Ev5) elevates melting points compared to less-constrained systems .
- Hydrogen Bonding : The acetamide group in Ev3 forms intermolecular N–H···O bonds, as evidenced by IR (υ = 3,390 cm⁻¹ for NH) . The target compound’s thioacetamide may exhibit weaker H-bonding due to sulfur’s lower electronegativity, impacting crystal packing .
- Solubility: Styryl groups in Ev1 could enhance lipophilicity, whereas the target’s cyano group may improve aqueous solubility .
Biological Activity
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)acetamide is a synthetic compound with potential therapeutic applications, particularly in the field of oncology and inflammation. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This complex structure features a trifluoromethyl group and a naphthyridine derivative, which are known to enhance biological activity through various mechanisms.
1. Inhibition of Key Enzymes
Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For example, it has been shown to inhibit the activity of certain kinases that are crucial for tumor growth.
2. Modulation of Signaling Pathways
The compound appears to affect several signaling pathways, including those related to apoptosis and cell cycle regulation. Its interaction with G-protein coupled receptors (GPCRs) has been noted, which may lead to altered cellular responses in cancerous tissues .
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
Case Study 1: Antitumor Efficacy
In a study involving human cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound was tested against breast and lung cancer cells, showing an IC50 value in the low micromolar range. This suggests a strong potential for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Properties
Another study highlighted the anti-inflammatory properties of the compound in a murine model of arthritis. Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The reduction in inflammation was correlated with improved clinical scores in treated animals .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)acetamide?
- Methodology : Multi-step synthesis typically involves coupling a substituted phenylacetamide with a thioether-containing heterocyclic precursor. Key steps include:
- Thioether Formation : Reaction of a mercapto-heterocycle (e.g., 7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-thiol) with a chloroacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide Coupling : Use of coupling agents like EDCI/HOBt or DCC to link the chlorophenyl moiety to the thioether backbone .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for achieving >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry of the trifluoromethyl and cyano groups. Aromatic protons in the 7.0–8.5 ppm range and thioether protons at ~3.5–4.0 ppm are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ peak at ~520–530 Da) .
- Elemental Analysis : Matches calculated C, H, N, S percentages within 0.3% error .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodology :
- In Vitro Screening :
- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™) at 1–100 µM concentrations .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility/Permeability : HPLC-based logP measurement and Caco-2 cell monolayer assays predict bioavailability .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?
- Methodology :
- Crystal Growth : Slow evaporation from DMSO/EtOH mixtures at 4°C yields diffraction-quality crystals .
- Data Collection/Refinement : Use SHELXL for structure solution (Mo-Kα radiation, λ = 0.71073 Å). Key parameters:
- Hydrogen Bonding : Graph set analysis (e.g., R₂²(8) motifs) identifies stabilizing interactions between amide and heterocyclic moieties .
- Thermal Ellipsoids : Validate trifluoromethyl group orientation and planarity of the naphthyridine ring .
Q. What strategies address contradictory bioactivity data between in vitro and in vivo models?
- Methodology :
- Metabolic Stability : Liver microsome assays (human/rat) identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
- Prodrug Design : Masking the thioether group as a disulfide or phosphonate ester improves plasma stability .
- PK/PD Modeling : Compartmental analysis (e.g., WinNonlin) correlates dose-adjusted exposure with target engagement .
Q. How can structure-activity relationship (SAR) studies optimize potency against a specific target?
- Methodology :
- Analog Synthesis : Systematic variation of substituents (e.g., replacing Cl with F on the phenyl ring or modifying the naphthyridine cyano group) .
- Computational Docking : Schrödinger Glide or AutoDock Vina predicts binding modes to targets like kinases or GPCRs. Key interactions:
- Hydrophobic Pockets : Trifluoromethyl and chloro groups occupy lipophilic regions .
- Hydrogen Bonds : Amide carbonyl and cyano nitrogen form contacts with catalytic lysine or aspartate residues .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent changes using molecular dynamics (e.g., Desmond) .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining yield?
- Methodology :
- Flow Chemistry : Continuous-flow reactors optimize exothermic steps (e.g., thioether formation) with precise temperature control (40–60°C) and reduced side reactions .
- DoE (Design of Experiments) : Taguchi orthogonal arrays identify critical factors (e.g., solvent polarity, catalyst loading) affecting yield .
- In-line Analytics : FTIR or Raman spectroscopy monitors reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
